molecular formula C23H20N2OS B11122625 N-[2-(propan-2-yl)phenyl]-2-(thiophen-2-yl)quinoline-4-carboxamide

N-[2-(propan-2-yl)phenyl]-2-(thiophen-2-yl)quinoline-4-carboxamide

Cat. No.: B11122625
M. Wt: 372.5 g/mol
InChI Key: PDNFIOYPETZRTF-UHFFFAOYSA-N
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Description

N-[2-(propan-2-yl)phenyl]-2-(thiophen-2-yl)quinoline-4-carboxamide is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a quinoline core, substituted with a thiophene ring and an isopropylphenyl group. Quinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(propan-2-yl)phenyl]-2-(thiophen-2-yl)quinoline-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.

    Introduction of the Thiophene Ring: The thiophene ring can be introduced via a Suzuki coupling reaction, where a boronic acid derivative of thiophene reacts with a halogenated quinoline derivative in the presence of a palladium catalyst.

    Attachment of the Isopropylphenyl Group: The isopropylphenyl group can be attached through a Friedel-Crafts alkylation reaction, where isopropylbenzene reacts with the quinoline derivative in the presence of a Lewis acid catalyst like aluminum chloride.

    Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through the reaction of the quinoline derivative with an appropriate amine under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(propan-2-yl)phenyl]-2-(thiophen-2-yl)quinoline-4-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the quinoline core, converting it to dihydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the quinoline and thiophene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are used under appropriate conditions.

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Dihydroquinoline derivatives

    Substitution: Halogenated or aminated derivatives

Scientific Research Applications

N-[2-(propan-2-yl)phenyl]-2-(thiophen-2-yl)quinoline-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated as a potential therapeutic agent for various diseases due to its diverse biological activities.

    Industry: Utilized in the development of advanced materials, including organic semiconductors and light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of N-[2-(propan-2-yl)phenyl]-2-(thiophen-2-yl)quinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

    Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.

    Modulating Gene Expression: Influencing the expression of genes related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 2-phenylquinoline-4-carboxamide
  • 2-(thiophen-2-yl)quinoline-4-carboxamide
  • N-(propan-2-yl)phenylquinoline-4-carboxamide

Uniqueness

N-[2-(propan-2-yl)phenyl]-2-(thiophen-2-yl)quinoline-4-carboxamide is unique due to the combination of its structural features, which confer distinct biological activities and chemical reactivity

Properties

Molecular Formula

C23H20N2OS

Molecular Weight

372.5 g/mol

IUPAC Name

N-(2-propan-2-ylphenyl)-2-thiophen-2-ylquinoline-4-carboxamide

InChI

InChI=1S/C23H20N2OS/c1-15(2)16-8-3-5-10-19(16)25-23(26)18-14-21(22-12-7-13-27-22)24-20-11-6-4-9-17(18)20/h3-15H,1-2H3,(H,25,26)

InChI Key

PDNFIOYPETZRTF-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=CC=C1NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CS4

Origin of Product

United States

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